2,4-difluorophenyl (2E)-3-(6-bromo-2H-1,3-benzodioxol-5-yl)prop-2-enoate
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Overview
Description
2,4-difluorophenyl (2E)-3-(6-bromo-2H-1,3-benzodioxol-5-yl)prop-2-enoate is an organic compound that features a combination of fluorine, bromine, and benzodioxole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluorophenyl (2E)-3-(6-bromo-2H-1,3-benzodioxol-5-yl)prop-2-enoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluorophenyl acetic acid and 6-bromo-1,3-benzodioxole.
Esterification: The carboxylic acid group of 2,4-difluorophenyl acetic acid is esterified with an alcohol derivative of 6-bromo-1,3-benzodioxole under acidic conditions to form the ester linkage.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Large-scale batch reactors are used to carry out the esterification reaction.
Continuous Flow Systems: Continuous flow systems may be employed for more efficient and scalable production.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-difluorophenyl (2E)-3-(6-bromo-2H-1,3-benzodioxol-5-yl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The bromine atom in the benzodioxole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biological Probes: Used in the development of biological probes for studying enzyme activities and cellular processes.
Medicine
Drug Development:
Industry
Material Science: Used in the development of new materials with specific properties such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2,4-difluorophenyl (2E)-3-(6-bromo-2H-1,3-benzodioxol-5-yl)prop-2-enoate involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways or metabolic processes depending on its application.
Comparison with Similar Compounds
Similar Compounds
(2,4-difluorophenyl) (E)-3-(6-chloro-1,3-benzodioxol-5-yl)prop-2-enoate: Similar structure with a chlorine atom instead of bromine.
(2,4-difluorophenyl) (E)-3-(6-methyl-1,3-benzodioxol-5-yl)prop-2-enoate: Similar structure with a methyl group instead of bromine.
Uniqueness
Functional Groups: The presence of both fluorine and bromine atoms along with the benzodioxole ring makes it unique.
Reactivity: The combination of these functional groups may result in unique reactivity and applications.
Properties
IUPAC Name |
(2,4-difluorophenyl) (E)-3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrF2O4/c17-11-7-15-14(21-8-22-15)5-9(11)1-4-16(20)23-13-3-2-10(18)6-12(13)19/h1-7H,8H2/b4-1+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFOWADVYOZXBS-DAFODLJHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=CC(=O)OC3=C(C=C(C=C3)F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C/C(=O)OC3=C(C=C(C=C3)F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrF2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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